2-(Chloromethyl)-1,2-epoxybutane
Description
Epoxidation of Alkenes
A primary route to synthesizing epoxides is through the epoxidation of alkenes. youtube.com For 2-(Chloromethyl)-1,2-epoxybutane, a logical precursor would be 1-chloro-2-ethyl-2-propene.
Peroxy Acid Epoxidation
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used for the epoxidation of a variety of alkenes. youtube.commdpi.com The reaction is typically carried out in an inert solvent like dichloromethane. mdpi.com This method is known for its reliability and broad applicability. youtube.com
Reaction Scheme: 1-chloro-2-ethyl-2-propene + m-CPBA → this compound + m-chlorobenzoic acid
Halohydrin Formation and Cyclization
An alternative two-step method involves the formation of a halohydrin from the alkene, followed by an intramolecular cyclization to form the epoxide. youtube.com This is particularly useful when direct epoxidation is not feasible.
Reaction Scheme:
1-chloro-2-ethyl-2-propene + Br₂/H₂O → Bromo-alcohol intermediate
Bromo-alcohol intermediate + Base → this compound
Catalytic Epoxidation
Modern synthetic methods often employ metal catalysts to achieve high selectivity and efficiency. For instance, gold catalysts supported on materials like titanium silicate (B1173343) have shown high efficacy in the epoxidation of alkenes such as propylene (B89431). wikipedia.org Similar catalytic systems could potentially be adapted for the synthesis of this compound. The reaction of 1-butene (B85601) with hydrogen peroxide in the presence of a phosphotungstic acid catalyst is another example of catalytic epoxidation. chemicalbook.com
From Dichlorinated Precursors
Another potential synthetic route involves the use of dichlorinated alkanes. For example, the synthesis of propylene oxide from 1,2-dichloropropane (B32752) and water has been demonstrated using a non-crystal Fe-Al-P-O catalyst. researchgate.net A similar strategy could be envisioned starting from a dichlorinated butane (B89635) derivative.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-2-ethyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c1-2-5(3-6)4-7-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBYTHHZLJPOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445600 | |
| Record name | 2-(Chloromethyl)-1,2-epoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75484-32-1 | |
| Record name | 2-(Chloromethyl)-1,2-epoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)-1,2-epoxybutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Purification and Purity Assessment
Fractional Distillation under Controlled Atmospheric Conditions
Fractional distillation is a common technique for purifying liquid compounds with different boiling points. google.com For a heat and moisture-sensitive compound like this compound, this process is best performed under reduced pressure and an inert atmosphere to prevent degradation. tcichemicals.comtcichemicals.com The boiling point of this compound is reported to be 137 °C at atmospheric pressure. tcichemicals.comchemicalbook.com Distillation units for epoxides are often operated at pressures between 1.0 and 1.5 bars with a reflux ratio of 5 to 8:1. google.com
Spectroscopic and Chromatographic Techniques for Purity Assessment
Gas Chromatography (GC)
Gas chromatography is a powerful technique for assessing the purity of volatile compounds. diva-portal.org Commercial suppliers of this compound specify a purity of greater than 95.0% as determined by GC. tcichemicals.comtcichemicals.comgeno-chem.com This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase, allowing for the quantification of impurities. diva-portal.org For epoxides, Tenax® TA adsorbent tubes are often used for sample collection in GC analysis. diva-portal.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation and purity confirmation. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
¹H NMR: The proton NMR spectrum of an epoxide like this compound would show characteristic signals for the protons on the oxirane ring and the chloromethyl and ethyl groups. The protons on the epoxide ring often exhibit complex splitting patterns due to their diastereotopic nature. libretexts.org For a similar compound, 2-chlorobutane, the proton chemical shifts are observed at distinct ppm values corresponding to the different chemical environments of the hydrogen atoms. docbrown.info
¹³C NMR: The carbon NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. The carbon atoms attached to the oxygen in an ether or epoxide typically resonate in the downfield region of the spectrum, generally between 50 and 80 ppm. libretexts.org
Suppliers confirm the structure of this compound using NMR. tcichemicals.comtcichemicals.com
Chemical Reactivity and Mechanistic Studies of 2 Chloromethyl 1,2 Epoxybutane
Epoxide Ring-Opening Reactions
The three-membered epoxide ring is associated with significant ring strain, rendering it susceptible to ring-opening reactions by various nucleophiles and under acidic or basic conditions. byjus.comjsynthchem.com The regioselectivity of this opening—whether the nucleophile attacks the primary (C1) or the more substituted quaternary (C2) carbon—is highly dependent on the reaction mechanism.
In neutral or basic conditions, the ring-opening of epoxides with strong nucleophiles such as amines, thiols, and alkoxides (from alcohols) proceeds via a standard SN2 mechanism. jsynthchem.commasterorganicchemistry.com Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom of the epoxide. libretexts.orgyoutube.com For 2-(chloromethyl)-1,2-epoxybutane, this is the C1 carbon. The reaction results in an inversion of stereochemistry if the carbon being attacked is a stereocenter. The initial product is an alkoxide, which is subsequently protonated by a protic solvent or during a workup step to yield the final alcohol product. masterorganicchemistry.com It has been found that for ring-opening reactions to occur in the presence of tertiary amines, a hydroxyl-containing compound must also be present. rsc.org
Table 1: Nucleophilic Ring-Opening of this compound
| Nucleophile | Reagent Example | Mechanism | Site of Attack | Product Structure |
|---|---|---|---|---|
| Amine | R-NH₂ | SN2 | C1 (less substituted) | 1-Amino-2-ethyl-2-(hydroxymethyl)butane derivative |
| Thiol | R-SH / NaSH | SN2 | C1 (less substituted) | 1-Thio-2-ethyl-2-(hydroxymethyl)butane derivative |
Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group and activating the ring for nucleophilic attack. libretexts.orgkhanacademy.org This acid-catalyzed ring-opening is a hybrid between an SN1 and SN2 mechanism. byjus.comlibretexts.org The C-O bonds begin to weaken, and a partial positive charge develops on the carbon atoms. This positive charge is better stabilized by the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted (in this case, quaternary C2) carbon. libretexts.orgmasterorganicchemistry.com This pathway is favored even by weak nucleophiles like water or alcohols. libretexts.orgkhanacademy.org
Base-catalyzed ring-opening involves a strong nucleophile, such as a hydroxide (B78521) (OH⁻) or alkoxide (RO⁻) ion, directly attacking the epoxide ring. byjus.comprutor.ai This reaction is mechanistically identical to the general nucleophilic ring-opening pathway under neutral or basic conditions, following an SN2 trajectory. masterorganicchemistry.comlibretexts.org The nucleophile attacks the sterically less hindered C1 carbon, leading to the corresponding alkoxide intermediate, which is then protonated. byjus.comyoutube.com Although ethers are typically resistant to cleavage by bases, the high ring strain of epoxides allows this reaction to proceed. libretexts.org
Table 2: Comparison of Acid- and Base-Catalyzed Ring-Opening
| Condition | Catalyst Example | Initial Step | Nucleophilic Attack Site | Key Characteristic |
|---|---|---|---|---|
| Acid-Catalyzed | H₃O⁺, HCl | Protonation of epoxide oxygen | C2 (more substituted) | SN1-like, carbocation stability governs regioselectivity. libretexts.orgmasterorganicchemistry.com |
The ring-opening of this compound can lead to a variety of important functionalized molecules.
Diols: Hydrolysis of the epoxide yields a 1,2-diol (vicinal diol). This can be achieved under either acidic or basic conditions. byjus.comlibretexts.org Acid-catalyzed hydrolysis results in the attack of water at the more substituted C2, while base-catalyzed hydrolysis with aqueous hydroxide leads to attack at the less substituted C1, resulting in different regioisomers. byjus.comlibretexts.orgyoutube.com
Halohydrins: The reaction with anhydrous hydrogen halides (HX), such as HCl or HBr, opens the epoxide to form a halohydrin. libretexts.orglibretexts.org Under these acidic conditions, the halide ion attacks the protonated epoxide at the more substituted tertiary carbon (C2). libretexts.org
Reactions Involving the Chloromethyl Group
The chloromethyl group on this compound is a primary alkyl halide. This functionality is susceptible to nucleophilic substitution reactions, typically proceeding through an SN2 mechanism. njchm.comuci.edu These reactions can be performed while leaving the epoxide ring intact if mild, non-acidic, and non-basic nucleophiles are used at controlled temperatures.
A range of nucleophiles can displace the chloride ion to introduce new functional groups.
Azido Derivatives: The reaction with sodium azide (B81097) (NaN₃), often in a polar aprotic solvent like DMF, readily converts the chloromethyl group into an azidomethyl group. rsc.orgnih.gov This azide functionality is highly useful for further transformations, such as reduction to an amine or participation in "click chemistry" reactions. mdpi.com
Thiocyanates: Nucleophilic substitution using a thiocyanate (B1210189) salt, such as sodium thiocyanate (NaSCN) or potassium thiocyanate (KSCN), yields the corresponding thiocyanate derivative. google.com
Ethers: According to the Williamson ether synthesis, treating the compound with a sodium or potassium alkoxide (RONa or ROK) results in the formation of an ether linkage by displacing the chloride. uci.edulibretexts.orgorganic-chemistry.org
Table 3: Nucleophilic Substitution at the Chloromethyl Group
| Nucleophile | Reagent | Solvent (Typical) | Mechanism | Product |
|---|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | DMF, Acetonitrile | SN2 | 2-(Azidomethyl)-1,2-epoxybutane |
| Thiocyanate | Sodium Thiocyanate (NaSCN) | Acetone, Ethanol | SN2 | 2-(Thiocyanatomethyl)-1,2-epoxybutane |
Comparative Electrophilicity and Reaction Kinetics
The electrophilicity of the carbon atoms in the epoxide ring of this compound is significantly influenced by the substitution pattern. The presence of the electron-withdrawing chloromethyl group at one of the carbon atoms enhances the partial positive charge on the ring carbons, making them more susceptible to nucleophilic attack compared to unsubstituted or alkyl-substituted epoxides. youtube.com This increased electrophilicity is a key factor in its reactivity profile.
The kinetics of ring-opening reactions of epoxides are dependent on the reaction conditions, particularly the nature of the nucleophile and the presence of acid or base catalysts. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the sterically least hindered carbon atom. libretexts.org In the case of this compound, this would be the methylene (B1212753) carbon of the epoxide ring.
Under acidic conditions, the reaction mechanism becomes more complex. The epoxide oxygen is first protonated, forming a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack exhibits a character that is a hybrid between SN1 and SN2. libretexts.org For tertiary epoxides like this compound, the positive charge in the transition state is better stabilized at the more substituted carbon. Consequently, nucleophilic attack preferentially occurs at the tertiary carbon atom. youtube.comlibretexts.org
While specific kinetic data for this compound is not extensively documented in publicly available literature, the general principles of epoxide reactivity provide a framework for understanding its behavior. The table below illustrates the expected regioselectivity of nucleophilic attack on this compound under different catalytic conditions.
| Reaction Condition | Predominant Site of Nucleophilic Attack | Governing Factor |
|---|---|---|
| Basic/Neutral (SN2) | C1 (less substituted) | Steric Hindrance |
| Acidic (SN1/SN2 hybrid) | C2 (more substituted) | Carbocation Stability |
Intramolecular Cyclization and Rearrangement Pathways
The structure of this compound allows for the possibility of intramolecular reactions, leading to cyclization or rearrangement products.
Intramolecular Cyclization:
One potential intramolecular reaction is the cyclization of a derivative of this compound. For instance, if the chlorine atom is replaced by a nucleophilic group, such as a hydroxyl group (forming a chlorohydrin analog), intramolecular cyclization can occur. The formation of epoxides from halohydrins is a well-established intramolecular SN2 reaction. youtube.com In a related fashion, if a nucleophile is present elsewhere in a molecule containing the this compound moiety, intramolecular ring-opening of the epoxide can lead to the formation of cyclic ethers. The regioselectivity of such cyclizations (i.e., the size of the ring formed) is governed by Baldwin's rules and the specific geometry of the transition state.
Rearrangement Pathways:
Epoxides, particularly under acidic conditions, can undergo rearrangement reactions. The protonated epoxide can rearrange to a more stable carbocation, which can then be trapped by a nucleophile or undergo further rearrangement. For tertiary epoxides like this compound, the formation of a tertiary carbocation upon ring opening is a plausible intermediate. This carbocation can then undergo hydride or alkyl shifts to yield rearranged products. The specific pathway and product distribution would depend on the reaction conditions and the relative stabilities of the potential carbocation intermediates.
For example, Lewis acid-catalyzed rearrangements of epoxides are known to produce carbonyl compounds. In the case of this compound, a possible rearrangement could lead to the formation of an α-chloroketone. The exact nature of the rearrangement products would require detailed experimental investigation.
The following table summarizes potential intramolecular reaction pathways for derivatives of this compound.
| Reaction Type | Reactant Moiety | Potential Product(s) | Key Mechanistic Feature |
|---|---|---|---|
| Intramolecular Cyclization | Halohydrin derivative | Epoxide | Intramolecular SN2 |
| Rearrangement | Protonated Epoxide | α-Chloroketone, other rearranged carbonyls | Carbocation formation and migration |
Advanced Applications of 2 Chloromethyl 1,2 Epoxybutane As a Building Block in Organic Synthesis
Synthesis of Complex Organic Molecules
The inherent reactivity of 2-(chloromethyl)-1,2-epoxybutane makes it a powerful tool for synthetic chemists. The epoxide moiety is susceptible to ring-opening reactions by a variety of nucleophiles, while the chloromethyl group provides a handle for substitution or further functionalization, facilitating the assembly of intricate molecular frameworks.
Utility in the Preparation of Strained Ring Systems (e.g., Bicyclo[2.1.0]pentanes/Housanes and Analogues)
The synthesis of molecules containing small, strained rings is a significant challenge in organic chemistry, and these compounds are of great interest due to their unique reactivity. Bicyclo[2.1.0]pentanes, commonly known as housanes, are a class of such molecules, structurally defined by the fusion of a cyclopropane (B1198618) and a cyclobutane (B1203170) ring. acs.org Their high degree of strain makes them valuable as synthetic intermediates.
Research has demonstrated that chloro-epoxides, structural analogues of this compound, are effective reagents in the synthesis of housanes. For instance, a one-pot procedure for producing highly valuable 1-sulfonylbicyclo[2.1.0]pentanes (housanes) utilizes readily available methyl sulfones and an epoxide electrophile. ontosight.ai In these syntheses, the epoxide serves as a key component for building the five-membered ring system. The use of enantiopure 4-chloro-1,2-epoxybutane, an isomer of the title compound, has been shown to provide access to highly enantioenriched housanes through a stereospecific pathway. ontosight.ai This approach highlights the utility of chloro-epoxides in constructing stereochemically defined and highly strained bicyclic systems.
The general strategy often involves the initial ring-opening of the epoxide by a nucleophile, followed by an intramolecular cyclization event that forms the bicyclic housane skeleton. The ability to perform these transformations in a controlled, and often stereospecific, manner underscores the importance of epoxides like this compound in accessing these complex structures.
Elaboration of Novel Molecular Scaffolds through Strain-Release Processes
The high ring strain inherent in housanes and related bicyclic systems makes them prone to undergo strain-release processes. This reactivity can be harnessed to generate novel and diverse molecular scaffolds that would be difficult to access through other means. Sulfone-substituted housanes, for example, have found widespread application in organic synthesis due to their bench stability and high reactivity in strain-releasing processes when exposed to nucleophiles or radical species. ontosight.ai
The reaction of these strained systems leads to the formation of functionalized cyclopentanes, which are common structural motifs in many biologically active molecules and natural products. ontosight.ai The strategic release of ring strain provides a powerful driving force for chemical reactions, allowing for the diastereoselective construction of multiple stereocenters in a single step. This method offers an efficient pathway to complex cyclopentane (B165970) derivatives, which are valuable precursors in various synthetic campaigns. The ability to generate housanes from chloro-epoxide building blocks thus directly enables the subsequent exploration of their strain-release chemistry for creating diverse molecular architectures.
Role in Polymer Science and Materials Chemistry
The dual functionality of this compound is particularly advantageous in polymer science. Both the epoxide and chloromethyl groups can participate in polymerization reactions, allowing the compound to act as a monomer, a cross-linking agent, or a precursor to functional polymers, leading to materials with enhanced thermal and mechanical properties.
Precursor for the Development of Specialized Resins and Adhesives
Epoxy resins are a critical class of thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical strength. The synthesis of these resins typically involves the reaction of an epoxide-containing monomer with a suitable hardener. The presence of a chloromethyl group on an epoxide monomer provides a reactive site for further chemical modifications, allowing it to serve as a platform for creating more complex materials for specialized applications. ontosight.ai
Polymers derived from (chloromethyl)oxirane (epichlorohydrin), a closely related compound, are used in the formulation of adhesives and coatings. ontosight.ai For example, a copolymer of epichlorohydrin (B41342) and trimethylolpropane (B17298) is used as an additive in fast-setting adhesives and hard, abrasion-resistant castings. sigmaaldrich.com The reactivity of the chloromethyl groups and the properties of the polymer backbone make these materials highly effective. Given its analogous structure, this compound can function as a valuable monomer or co-monomer in the production of epoxy resins, contributing to the development of high-performance adhesives and coatings with tailored properties.
Applications of (Chloromethyl)oxirane-based Polymers
| Polymer System | Key Feature | Application | Reference |
|---|---|---|---|
| Copolymer of 2-(chloromethyl)oxirane and 2-methyloxirane | Provides reactive sites for further modification | Adhesives, Coatings, Drug Delivery | ontosight.aiontosight.ai |
| Polymer of (chloromethyl)oxirane and trimethylolpropane | Trifunctional monomer, imparts hardness | Fast-setting adhesives, Abrasion-resistant castings | sigmaaldrich.com |
| Homopolymer of (chloromethyl)oxirane | Reactive polymer backbone | Platform for synthesis of complex materials | ontosight.ai |
Application as a Cross-linking Agent in Polymer Production
Cross-linking is the process of forming chemical bonds between polymer chains to create a three-dimensional network. This process dramatically improves the material's properties, including stiffness, heat resistance, and solvent resistance. arcorepoxy.com Molecules that can form two or more bonds, known as cross-linking agents, are essential for this process.
Due to its two reactive centers—the epoxide ring and the chloromethyl group—this compound is an ideal candidate for a cross-linking agent. Each functional group can react with a growing polymer chain, effectively linking them together. For instance, a trifunctional aliphatic glycidyl (B131873) ether epoxide, derived from (chloromethyl)oxirane, is explicitly used as a cross-linking agent to provide chemical and mechanical resistance to polymers. sigmaaldrich.com The epoxide group can react with nucleophiles like amines or hydroxyls, while the chloromethyl group can undergo nucleophilic substitution, creating a stable, cross-linked network. This bifunctionality allows for the creation of densely cross-linked polymers with enhanced durability and performance characteristics. acs.orgresearchgate.net
Generation of Precursors for Pharmaceutical and Agrochemical Compounds
Epoxides are recognized as exceptionally valuable building blocks in medicinal chemistry and for the synthesis of agrochemicals. enamine.netresearchgate.net The strained three-membered ring is a versatile functional group that can be opened by a wide array of nucleophiles, enabling the stereocontrolled introduction of new functional groups and the construction of complex molecular frameworks. enamine.netmdpi.com
The epoxide moiety is a key structural feature in several approved drugs, where it often forms a covalent bond with its biological target. researchgate.netnih.gov Its ability to act as an alkylating agent is particularly useful in the design of enzyme inhibitors, including anticancer agents. researchgate.net Furthermore, the presence of an epoxide group is vital for creating new stereocenters, a critical aspect of modern drug discovery. researchgate.net
This compound, possessing both an epoxide and a reactive chloromethyl group, serves as a bifunctional precursor. This allows for sequential or orthogonal reactions to build molecular complexity rapidly. For example, the epoxide can be opened to install one part of a target molecule, while the chloromethyl group can be displaced to add another. This versatility makes it an attractive starting material for synthesizing libraries of compounds for screening purposes or for the targeted synthesis of complex bioactive molecules. enamine.net Polymers derived from (chloromethyl)oxirane have also been investigated for precision-oriented drug administration, highlighting the biocompatibility and utility of this chemical class in pharmaceutical applications.
Utility of Epoxides in Bioactive Compound Synthesis
| Feature of Epoxide Group | Application in Synthesis | Significance | Reference |
|---|---|---|---|
| Electrophilic three-membered ring | Ring-opening with C, O, and N nucleophiles | Builds molecular complexity (e.g., C-C, C-O, C-N bonds) | enamine.net |
| Reactivity as an alkylating agent | Covalent modification of biological targets (e.g., enzymes) | Design of irreversible inhibitors, including anticancer drugs | researchgate.netresearchgate.net |
| Stereochemical integrity | Creation of new, defined stereocenters | Crucial for specificity and efficacy in drug design | researchgate.net |
| Versatile synthetic handle | Intermediate for diverse natural products and analogues | Access to complex structures like polypropionates | mdpi.com |
Theoretical and Computational Chemistry of 2 Chloromethyl 1,2 Epoxybutane
Electronic Structure and Bonding Analysis
The electronic structure of 2-(chloromethyl)-1,2-epoxybutane is characterized by the strained three-membered epoxy ring and the influence of the electronegative chlorine atom. The C-O bonds within the oxirane ring are highly polarized, with the oxygen atom bearing a partial negative charge and the carbon atoms bearing partial positive charges. This polarization is a key factor in the molecule's reactivity.
The presence of the chloromethyl substituent further influences the electronic distribution. The electron-withdrawing nature of the chlorine atom, transmitted through the sigma bonds, is expected to increase the partial positive charge on the adjacent carbon atom of the epoxy ring. This inductive effect can be quantified through computational methods such as Density Functional Theory (DFT), which allows for the calculation of atomic charges and the visualization of the electrostatic potential map.
A theoretical analysis of the bond lengths and angles would reveal the extent of ring strain. The C-C bond within the epoxide ring is expected to be longer than a typical C-C single bond, while the C-O bonds will be shorter. The bond angles within the ring will be significantly compressed from the ideal tetrahedral angle of 109.5°, a direct consequence of the ring's geometry.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value/Description | Method of Determination |
| Partial Charge on C1 | Moderately positive | DFT Calculations |
| Partial Charge on C2 | Significantly positive (enhanced by Cl) | DFT Calculations |
| Partial Charge on Oxygen | Significantly negative | DFT Calculations |
| HOMO-LUMO Gap | Relatively small, indicating reactivity | DFT Calculations |
| Dipole Moment | Non-zero due to asymmetric charge distribution | DFT Calculations |
Note: The values in this table are qualitative predictions based on the known effects of substituents on epoxide rings. Precise quantitative data would require specific DFT calculations for this molecule.
Computational Elucidation of Reaction Mechanisms (e.g., Transition State Analysis)
The reactivity of this compound is dominated by the ring-opening reactions of the epoxide. These reactions can be initiated by either nucleophiles or electrophiles. Computational chemistry, particularly transition state theory and the analysis of potential energy surfaces, provides a powerful tool to elucidate the mechanisms of these reactions.
Nucleophilic Ring-Opening:
Under basic or neutral conditions, nucleophilic attack is the predominant reaction pathway. Due to the presence of two distinct electrophilic carbon atoms in the epoxy ring, the regioselectivity of the attack is a key question.
Attack at the less substituted carbon (C1): This pathway is generally favored for SN2-type reactions due to lower steric hindrance.
Attack at the more substituted carbon (C2): The presence of the electron-withdrawing chloromethyl group at C2 could enhance its electrophilicity, potentially making it more susceptible to attack.
Transition state calculations can determine the activation energies for both pathways. The reaction coordinate would be modeled by the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to each of the epoxide carbons. The geometry of the transition state would reveal the extent of bond breaking and bond formation.
Acid-Catalyzed Ring-Opening:
Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive intermediate. The subsequent nucleophilic attack is more SN1-like in character. In this case, the stability of the resulting carbocation-like transition state becomes crucial. The positive charge is better stabilized on the more substituted carbon atom (C2). Therefore, in acid-catalyzed ring-opening, the attack of the nucleophile is predicted to occur preferentially at the more substituted carbon. libretexts.org
A study on the neighboring effect of intramolecular chlorine atoms on epoxide opening has shown that the diastereoselectivity of ring-opening can be influenced by the chlorine source in chlorinolysis reactions of chloro vinyl epoxides. nih.gov This suggests that intramolecular interactions involving the chlorine atom in this compound could play a role in directing the stereochemical outcome of its reactions.
Reaction with Chlorine Atoms:
A theoretical study on the reactivity of a series of epoxides with chlorine atoms has shown that the reaction proceeds via hydrogen atom abstraction. researchgate.netrsc.org For this compound, several sites for hydrogen abstraction exist. Computational analysis of the potential energy surface for the reaction with a chlorine atom would identify the most likely abstraction sites and the corresponding transition states. The stability of the resulting radical would be a key factor in determining the major reaction pathway.
Conformation and Stereochemical Predictions
The presence of a chiral center at the C2 position of the epoxy ring means that this compound exists as a pair of enantiomers: (R)-2-(chloromethyl)-1,2-epoxybutane and (S)-2-(chloromethyl)-1,2-epoxybutane. The ethyl group attached to this chiral center can adopt various conformations due to rotation around the C-C single bond.
Computational methods can be used to perform a conformational analysis to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy at each step. The resulting potential energy surface reveals the global and local energy minima, which correspond to the stable conformers.
The stereochemical outcome of reactions involving this compound is of great importance. For example, in a nucleophilic ring-opening reaction, the attack of the nucleophile typically proceeds with inversion of configuration at the attacked carbon center (an SN2 mechanism). Computational modeling of the transition state can confirm this stereochemical preference.
Table 2: Predicted Stereochemical Outcomes of Ring-Opening Reactions
| Reagent/Condition | Site of Attack | Predicted Stereochemistry |
| Nucleophile (basic/neutral) | Less substituted carbon (C1) | Inversion of configuration at C1 |
| Nucleophile (acidic) | More substituted carbon (C2) | Inversion of configuration at C2 |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or reactants. nih.gov An MD simulation would involve creating a simulation box containing multiple molecules of the epoxide and, if desired, a solvent. The trajectories of the atoms are then calculated over time by integrating Newton's equations of motion.
From the MD simulation, various properties can be calculated, including:
Radial Distribution Functions (RDFs): These functions describe the probability of finding another atom at a certain distance from a reference atom. RDFs can reveal the structure of the solvation shell around the epoxide and identify specific intermolecular interactions, such as hydrogen bonding between the epoxide oxygen and protic solvents.
Diffusion Coefficient: The self-diffusion coefficient of the epoxide in a given solvent can be calculated from the mean square displacement of the molecules over time.
Hydrogen Bonding Analysis: If the epoxide is in a protic solvent, the number and lifetime of hydrogen bonds can be analyzed to understand the strength of these interactions.
The intermolecular interactions of this compound are expected to be a combination of dipole-dipole interactions, due to the polar nature of the molecule, and weaker van der Waals forces. The chlorine atom and the oxygen atom can both act as sites for specific interactions with other molecules. MD simulations of this compound in aqueous solution could provide valuable information on its hydration and the structure of the surrounding water molecules. nih.gov
Future Research Directions and Emerging Applications
The unique bifunctional nature of 2-(chloromethyl)-1,2-epoxybutane, possessing both a reactive epoxide ring and a chloromethyl group, positions it as a versatile building block for future chemical synthesis and materials science. Research is progressively steering towards more efficient, sustainable, and innovative applications of this compound.
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis routes for 2-(Chloromethyl)-1,2-epoxybutane, and how can purity be optimized?
- Methodology : The compound can be synthesized via epoxidation of chlorinated olefins using peroxyacids (e.g., peroxyacetic acid), a method adapted from the production of 1,2-epoxybutane . Purification typically involves fractional distillation under inert atmospheres (e.g., nitrogen or argon) to prevent polymerization, with purity verified by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodology : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to identify epoxy and chloromethyl groups.
- Mass spectrometry (MS) to confirm molecular weight (120.577 g/mol) and fragmentation patterns .
- Infrared (IR) spectroscopy to detect characteristic epoxy ring vibrations (~850 cm⁻¹) and C-Cl stretches (~650 cm⁻¹) .
- Colorimetric assays (e.g., 4-(p-nitrophenyl)pyridine) for epoxide quantification, with absorbance measured at 574 nm .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology :
- Storage : Under inert gas (e.g., nitrogen) at 0–10°C to inhibit polymerization .
- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles due to flammability (flash point: 42°C) and skin/eye corrosion risks .
- Waste disposal : Neutralize with aqueous base (e.g., sodium bicarbonate) before incineration or professional hazardous waste management .
Advanced Research Questions
Q. How does the mutagenic potential of this compound inform its handling in biological assays?
- Methodology : As a direct-acting alkylating agent, it induces DNA damage in prokaryotic and eukaryotic systems. Standard assays include:
- Ames test (Salmonella typhimurium strains TA1535/TA100) to assess base-pair substitution mutations .
- SOS chromotest (E. coli PQ37) to quantify SOS repair activation .
- In vitro mammalian cell assays (e.g., micronucleus test in CHO cells) to evaluate chromosomal aberrations .
Q. What strategies mitigate polymerization during reactions involving this compound?
- Methodology :
- Inhibitors : Add radical scavengers (e.g., hydroquinone) at 50–100 ppm .
- Reaction conditions : Conduct syntheses at low temperatures (<50°C) and avoid exposure to Lewis acids or metal catalysts .
- Real-time monitoring : Use inline FTIR or Raman spectroscopy to detect early polymerization signals .
Q. What are the environmental persistence and degradation pathways of this compound?
- Methodology :
- Hydrolysis studies : Monitor epoxide ring opening in aqueous buffers (pH 2–12) via GC-MS to identify hydrolysis products (e.g., diols or chlorohydrins) .
- Photodegradation : Expose to UV light (254 nm) in environmental chambers and analyze intermediates using high-resolution mass spectrometry (HRMS) .
- Microbial degradation : Screen soil/water samples for bacterial consortia capable of metabolizing the compound, using ¹³C-labeled tracers .
Q. How does stereochemistry influence the reactivity of chiral derivatives of this compound?
- Methodology :
- Asymmetric synthesis : Use chiral catalysts (e.g., Jacobsen’s salen-Co complexes) to prepare enantiopure (R)- or (S)-isomers .
- Kinetic resolution : Study reaction rates with chiral nucleophiles (e.g., amines or thiols) to assess stereoselectivity .
- Chiral chromatography : Separate enantiomers via HPLC with cellulose-based columns (e.g., Chiralpak IB) and compare biological activity .
Q. What advanced analytical methods address challenges in detecting trace levels of this compound in complex matrices?
- Methodology :
- Derivatization-GC/MS : React with thiourea to form stable thioether adducts, enhancing detection limits to ppb levels .
- Solid-phase microextraction (SPME) : Pre-concentrate airborne samples using carboxen/polydimethylsiloxane fibers .
- LC-HRMS : Employ quadrupole-time-of-flight (Q-TOF) systems for non-targeted analysis of degradation products in environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
